2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, also known as BDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDP belongs to the class of benzodioxole-containing compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways such as the NF-κB and MAPK pathways. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to reduce oxidative stress and inflammation, which are implicated in various diseases such as cardiovascular disease and diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide in lab experiments is its versatility. This compound can be used in a variety of assays to study its effects on different signaling pathways and biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experimental setups.
Future Directions
There are several future directions for the study of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action of this compound in the brain and to determine its efficacy in animal models of neurodegenerative diseases. Another area of interest is the potential use of this compound in the treatment of cancer. Future studies are needed to determine the optimal dosage and treatment regimen for this compound in different types of cancer.
Synthesis Methods
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with 3-(thiophen-2-yl)pyrazine-2-carbaldehyde in the presence of a suitable catalyst. The resulting product is then treated with an appropriate amine to yield this compound.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(9-12-3-4-14-15(8-12)24-11-23-14)21-10-13-18(20-6-5-19-13)16-2-1-7-25-16/h1-8H,9-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMHSEOXMOESKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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